molecular formula C16H29BrSSn B1610963 (5-Bromothiophen-2-yl)tributylstannane CAS No. 143724-36-1

(5-Bromothiophen-2-yl)tributylstannane

Cat. No. B1610963
CAS RN: 143724-36-1
M. Wt: 452.1 g/mol
InChI Key: QZPYNNAAWHVCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a Stille coupling reaction . Specifically, thiophene derivatives (such as thiophene, thieno[3,2-b]thiophene, dithieno[3,2-b:2’,3’-d]thiophene, or thieno[2,3-d]thiophene) are coupled with tris(5-bromothiophen-2-yl)-1,3,5-triazine as the acceptor unit. By varying the size of the thiophene derivatives, the resulting polymers exhibit different band gaps (Eg) .

Scientific Research Applications

Radical Cyclizations

  • Efficiency in Radical Cyclizations : (5-Bromothiophen-2-yl)tributylstannane demonstrates significant efficiency as a radical acceptor in radical-mediated intramolecular cyclizations. This is evident in its reaction with 5-bromo-2-pentanol, which results in the synthesis of compounds like (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a known component of civet (Lee, Jin, Lee, & Min, 1993).

  • Influence on Regioselectivity : The compound shows a remarkable effect on the regioselectivity of cyclization reactions, as seen in the treatment of various bromides and alkenes with tributylstannane (Beckwith & Lawrence, 1979).

Electropolymerization and Complex Formation

  • Catalytic System for Coupling Reactions : A new catalytic system utilizing thienylstannanes, including (5-Bromothiophen-2-yl)tributylstannane, has been developed for coupling with dibromopyridine. This system is useful in the synthesis and electropolymerization of complex organic molecules (Krompiec et al., 2008).

Organic Synthesis and Antibacterial Activities

  • Applications in Organic Synthesis : This compound is instrumental in the synthesis of various organic structures, including pyrrolidinones and pyrrolooxazolones, demonstrating high diastereoselectivity and efficacy in radical cyclizations (Yuasa, Ando, & Shibuya, 1996).

  • Antibacterial and Antifungal Properties : Compounds synthesized using (5-Bromothiophen-2-yl)tributylstannane have shown notable antibacterial and antifungal activities. This includes a variety of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones (Sharma et al., 2022).

Safety and Hazards

  • Toxicity : Caution should be exercised when handling this compound. Consult the provided safety data sheet for detailed safety information .

properties

IUPAC Name

(5-bromothiophen-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYNNAAWHVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BrSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577729
Record name (5-Bromothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)tributylstannane

CAS RN

143724-36-1
Record name (5-Bromothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromothiophen-2-yl)tributylstannane
Reactant of Route 2
Reactant of Route 2
(5-Bromothiophen-2-yl)tributylstannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.